molecular formula C8H11N3O3 B8716797 ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B8716797
M. Wt: 197.19 g/mol
InChI Key: PORNCDUIRARLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound characterized by its unique structure, which includes a six-membered pyrimidine ring substituted with a methylamino group, an ethoxycarbonyl group, and a hydroxyl group.

Preparation Methods

The synthesis of ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl cyanoacetate with formamide, followed by cyclization and subsequent substitution reactions to introduce the methylamino and ethoxycarbonyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and purification techniques .

Chemical Reactions Analysis

ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 2-(methylamino)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C8H11N3O3/c1-3-14-7(13)5-4-10-8(9-2)11-6(5)12/h4H,3H2,1-2H3,(H2,9,10,11,12)

InChI Key

PORNCDUIRARLQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.